N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide
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Overview
Description
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine ring and phenyl groups, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Triazine Ring: Starting with a suitable precursor, such as a substituted aniline, the triazine ring can be formed through cyclization reactions.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and phenyl groups could facilitate binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide
Uniqueness
Compared to similar compounds, N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-7-6-10-16(11-13)21-18(24)14(2)23-19(25)22-17(12-20-23)15-8-4-3-5-9-15/h3-12,14H,1-2H3,(H,21,24) |
InChI Key |
IINMYSHIYHBULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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